
1-tert-ブチルピペリジン-4-アミン
概要
説明
1-tert-Butylpiperidin-4-amine is an organic compound characterized by the presence of a tert-butyl group attached to a nitrogen atom in a piperidine ring. This compound has the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol . It is primarily used in research settings, particularly in the field of proteomics .
科学的研究の応用
1-tert-Butylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological processes and interactions at the molecular level.
Medicine: Research involving 1-tert-Butylpiperidin-4-amine includes the development of new pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials
準備方法
Synthetic Routes and Reaction Conditions: 1-tert-Butylpiperidin-4-amine can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with tert-butylamine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-tert-Butylpiperidin-4-amine often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets the required standards for research and industrial applications.
化学反応の分析
Types of Reactions: 1-tert-Butylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
作用機序
The mechanism of action of 1-tert-Butylpiperidin-4-amine involves its interaction with specific molecular targets. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. This steric effect is often exploited in synthetic chemistry to achieve high selectivity in reactions.
類似化合物との比較
Piperidine: A simpler analog without the tert-butyl group.
N-tert-Butylpiperidine: Similar structure but lacks the amine group.
4-Aminopiperidine: Contains an amine group but lacks the tert-butyl group.
Uniqueness: 1-tert-Butylpiperidin-4-amine is unique due to the combination of the tert-butyl group and the amine group in the piperidine ring. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in various research and industrial applications .
特性
IUPAC Name |
1-tert-butylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)11-6-4-8(10)5-7-11/h8H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZAIGXZGPEBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590492 | |
| Record name | 1-tert-Butylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160357-95-9 | |
| Record name | 1-tert-Butylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
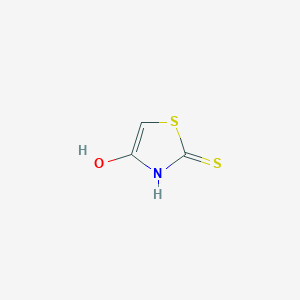
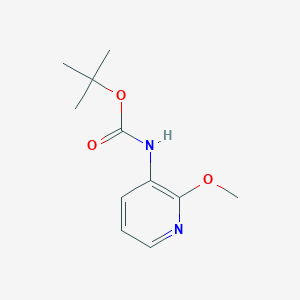
![4-ethoxy-1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde](/img/structure/B60796.png)

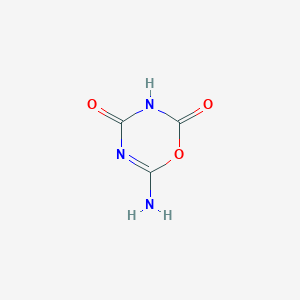
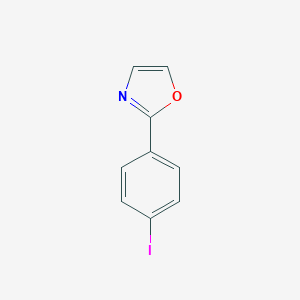
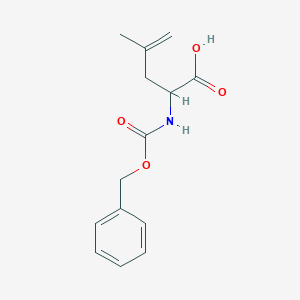
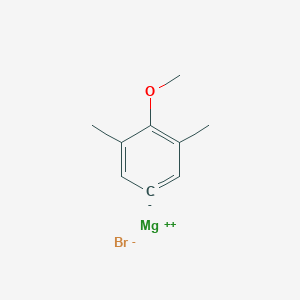
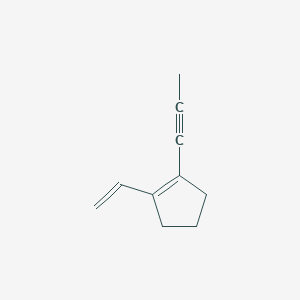
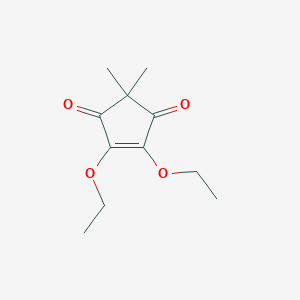
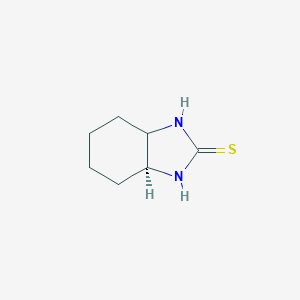
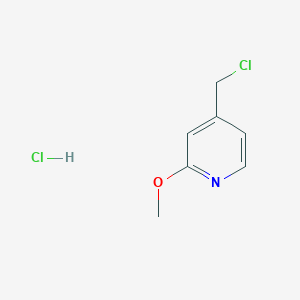
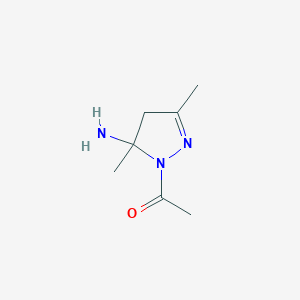
![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B60817.png)
